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Discovered by Otto Roelen in 1938, the hydroformylation reaction, or "oxo process," was a

landmark achievement in homogeneous catalysis. It enabled the conversion of alkenes into

aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond,

using a cobalt carbonyl species as the catalyst.[1][2] The pioneering work was conducted under

high-pressure and high-temperature conditions.

Quantitative Data from Early Studies
The early work by Roelen and subsequent mechanistic studies by Heck and Breslow

established the fundamental parameters of cobalt-catalyzed hydroformylation. The process

typically utilized dicobalt octacarbonyl, Co₂(CO)₈, which forms the active catalyst, hydridocobalt

tetracarbonyl (HCo(CO)₄), under reaction conditions.
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Alkene
Substra
te

Temper
ature
(°C)

Pressur
e (atm
H₂/CO)

Catalyst
Product
(s)

n:iso
Ratio

Yield
(%)

Referen
ce

Ethylene 110-120 100-200 Co₂(CO)₈ Propanal - ~75
Roelen,

1938

Propylen

e
140-180 200-300 Co₂(CO)₈

Butanal,

Isobutan

al

~3:1 - 4:1 High

Heck &

Breslow,

1961[1]

1-

Hexene
150 200

HCo(CO)

₄

Heptanal,

2-

Methylhe

xanal

~3.5:1 85

Heck &

Breslow,

1961[1]

Experimental Protocol: Hydroformylation of 1-Hexene
(Heck & Breslow, 1961)
This protocol is based on the early mechanistic studies that defined the process.

Materials:

Dicobalt octacarbonyl (Co₂(CO)₈)

1-Hexene

Carbon monoxide (CO)

Hydrogen (H₂)

Benzene (solvent)

High-pressure autoclave (rocker-bomb type) equipped with a heating mantle and pressure

gauge.

Procedure:
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A high-pressure autoclave is charged with 1.0 g of dicobalt octacarbonyl and 50 mL of

benzene.

The autoclave is sealed and purged with a mixture of carbon monoxide and hydrogen.

10.0 g of 1-hexene is injected into the reactor.

The reactor is pressurized with an equimolar mixture of carbon monoxide and hydrogen to

an initial pressure of 200 atm.

The mixture is heated to 150 °C with constant agitation.

The reaction is allowed to proceed for 2-3 hours, with the pressure maintained by the

addition of the H₂/CO gas mixture as it is consumed.

After the reaction period, the autoclave is cooled to room temperature and slowly

depressurized in a fume hood.

The liquid product is collected and analyzed by gas chromatography to determine the yield

and the ratio of linear (heptanal) to branched (2-methylhexanal) aldehydes.

Catalytic Cycle: The Heck and Breslow Mechanism
The mechanism proposed by Heck and Breslow involves the formation of the active catalyst

HCo(CO)₄, followed by a series of steps including ligand dissociation, olefin coordination,

migratory insertion, and hydrogenolysis.

Heck-Breslow Catalytic Cycle

Co₂(CO)₈ HCo(CO)₄ (18e⁻)

+ H₂

- Co(CO)₄

HCo(CO)₃ (16e⁻)- CO

+ CO

HCo(CO)₃(alkene) (18e⁻)+ Alkene

(Alkyl)Co(CO)₃ (16e⁻)

Migratory Insertion

(Alkyl)Co(CO)₄ (18e⁻)
+ CO

- CO (Acyl)Co(CO)₃ (16e⁻)Migratory Insertion

(Acyl)Co(H)₂(CO)₃ (18e⁻)Oxidative Addition
+ H₂

Reductive Elimination
+ Aldehyde
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Click to download full resolution via product page

Caption: The Heck and Breslow mechanism for cobalt-catalyzed hydroformylation.

Rhodium-Catalyzed Hydrogenation (Wilkinson's
Catalyst)
In the mid-1960s, Geoffrey Wilkinson's group reported that

chlorotris(triphenylphosphine)rhodium(I), RhCl(PPh₃)₃, was an exceptionally active and

selective homogeneous catalyst for the hydrogenation of alkenes and alkynes.[3] This

discovery was a pivotal moment, demonstrating that homogeneous catalysts could achieve

rates comparable to heterogeneous catalysts but under much milder conditions (e.g., room

temperature and atmospheric pressure).[4]

Quantitative Data from Early Hydrogenation Studies
The original 1966 paper by Osborn, Jardine, Young, and Wilkinson provided extensive data on

the hydrogenation rates of various unsaturated compounds.
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Substrate Solvent
Catalyst
Conc.
(mM)

H₂
Pressure
(atm)

Temperat
ure (°C)

Initial
Rate (mL
H₂/min)

Referenc
e

1-Heptene Benzene 1.25 1 25 31.8

J. Chem.

Soc. A,

1966,

1711-

1732[5]

Cyclohexe

ne
Benzene 1.25 1 25 30.5

J. Chem.

Soc. A,

1966,

1711-

1732[5]

1-Hexyne Benzene 1.25 1 25 45.0

J. Chem.

Soc. A,

1966,

1711-

1732[5]

Maleic Acid Ethanol 1.25 1 25 47.0

J. Chem.

Soc. A,

1966,

1711-

1732[5]

Experimental Protocol: Synthesis and Use of
Wilkinson's Catalyst
This protocol is adapted from the seminal 1966 publication.

Part A: Synthesis of RhCl(PPh₃)₃

Materials: Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), triphenylphosphine (PPh₃), ethanol.
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Procedure: An excess of triphenylphosphine (approx. 6 molar equivalents) is added to a

refluxing ethanol solution of rhodium(III) chloride trihydrate.

The hot solution is refluxed for approximately 30 minutes. During this time, the color changes

and a crystalline, reddish-brown precipitate of RhCl(PPh₃)₃ forms.

The mixture is cooled, and the product is collected by filtration, washed with ethanol, and

then with diethyl ether.

The product is dried under vacuum. A yield of 70-85% is typically expected.

Part B: Catalytic Hydrogenation of Cyclohexene

Materials: Wilkinson's catalyst (RhCl(PPh₃)₃), cyclohexene, benzene (solvent), hydrogen gas

(high purity).

Apparatus: A gas burette or similar apparatus for measuring hydrogen uptake at constant

pressure (1 atm), a reaction flask with a magnetic stirrer, and a connection to the hydrogen

source and a vacuum line.

Procedure:

Wilkinson's catalyst (e.g., 23 mg, 0.025 mmol) is placed in the reaction flask.

The apparatus is evacuated and filled with hydrogen several times to ensure an inert

atmosphere.

Benzene (20 mL) is injected into the flask, and the mixture is stirred to dissolve the

catalyst, forming a reddish-brown solution.

The system is allowed to equilibrate with the hydrogen atmosphere at 25 °C.

Cyclohexene (e.g., 2 mL, ~20 mmol) is injected into the flask, and stirring is commenced

immediately.

The consumption of hydrogen is measured over time using the gas burette to determine

the initial reaction rate.
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Catalytic Cycle: Hydrogenation via the Dihydride
Pathway
The generally accepted mechanism involves the initial dissociation of a phosphine ligand,

followed by oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and

finally reductive elimination of the alkane.

Wilkinson's Catalyst: Dihydride Pathway

RhCl(PPh₃)₃ (16e⁻)

RhCl(PPh₃)₂ (14e⁻)

- PPh₃ + PPh₃

H₂RhCl(PPh₃)₂ (16e⁻)

Oxidative Addition
+ H₂

H₂RhCl(alkene)(PPh₃)₂ (18e⁻)

+ Alkene

(Alkyl)HRhCl(PPh₃)₂ (16e⁻)

Migratory Insertion

Reductive Elimination
+ Alkane

Click to download full resolution via product page

Caption: Catalytic cycle for alkene hydrogenation by Wilkinson's catalyst.
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Rhodium-Catalyzed Methanol Carbonylation (The
Monsanto Process)
Developed by Monsanto in the 1960s and commercialized in 1970, this process revolutionized

the production of acetic acid from methanol and carbon monoxide.[5] It offered significantly

milder conditions and higher selectivity (>99%) compared to the earlier cobalt-based BASF

process.[5] The key innovation was a rhodium-iodide catalyst system.

Comparative Data: Cobalt vs. Rhodium Acetic Acid
Processes

Parameter BASF Process (Cobalt)
Monsanto Process
(Rhodium)

Catalyst Concentration ~10⁻¹ M ~10⁻³ M

Temperature ~230 °C ~180 °C

Pressure 500-700 atm 30-40 atm

Selectivity to Acetic Acid ~90% >99%

Experimental Protocol: Methanol Carbonylation
(Conceptual)
Detailed protocols from the original industrial development are proprietary. This conceptual

protocol is based on conditions described in patents and subsequent academic studies.

Materials:

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) or a similar rhodium precursor

Hydroiodic acid (HI) or methyl iodide (CH₃I) as a promoter

Methanol (CH₃OH)

Carbon monoxide (CO)
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Acetic acid (as solvent)

High-pressure reactor (e.g., stirred tank reactor) with gas inlet, liquid sampling, and

temperature/pressure controls.

Procedure:

The reactor is charged with acetic acid (solvent), the rhodium catalyst precursor, and the

iodide promoter (e.g., HI).

The reactor is sealed, purged, and then pressurized with carbon monoxide to approximately

30-40 atm.

The contents are heated to 150-200 °C with vigorous stirring.

Methanol is continuously fed into the reactor.

The reaction is maintained at a constant temperature and pressure. The active catalyst, cis-

[Rh(CO)₂I₂]⁻, is formed in situ.

The product stream, primarily acetic acid, is continuously removed.

Product is purified by distillation. The catalyst and promoter remain in the reactor for

subsequent batches.

Catalytic Cycle: The Monsanto Acetic Acid Process
The catalytic cycle involves the oxidative addition of methyl iodide to the rhodium(I) center,

migratory CO insertion to form an acetyl group, and reductive elimination of acetyl iodide, which

is then hydrolyzed to acetic acid.
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Monsanto Acetic Acid Cycle

Substrate/Product Cycle

cis-[Rh(CO)₂I₂]⁻ (Rh I)

[(CH₃)Rh(CO)₂I₃]⁻ (Rh III)

Oxidative Addition
+ CH₃I

CH₃COI + H₂O

From Cycle

[(CH₃CO)Rh(CO)I₃]⁻ (Rh III)

Migratory Insertion

[(CH₃CO)Rh(CO)₂I₃]⁻ (Rh III)

+ CO

Reductive Elimination
- CH₃COI

CH₃OH + HI

CH₃I + H₂O

To Cycle

CH₃COOH + HI

Click to download full resolution via product page

Caption: Catalytic cycle for the Monsanto acetic acid process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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